

H-Thr(tBu)-OH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Thr(tBu)-OH**
Cat. No.: **B554728**

[Get Quote](#)

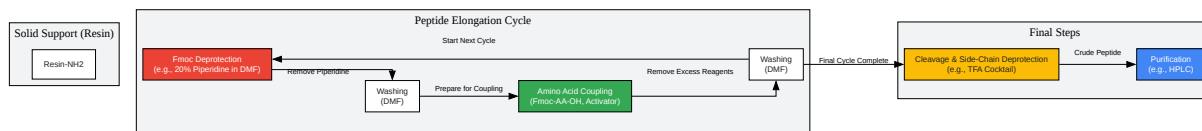
In-Depth Technical Guide: H-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **H-Thr(tBu)-OH**, a crucial amino acid derivative in synthetic chemistry.

Core Molecular Data

H-Thr(tBu)-OH, also known as O-tert-Butyl-L-threonine, is a protected form of the amino acid L-threonine. The tert-butyl (tBu) protecting group on the hydroxyl function of the side chain prevents unwanted reactions during chemical synthesis, particularly in the assembly of peptides.


Property	Value	Source
Molecular Formula	C8H17NO3	[1] [2]
Molecular Weight	175.23 g/mol	[1] [3] [4]
CAS Number	4378-13-6	[2] [3]
Appearance	White to off-white solid	[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Thr(tBu)-OH itself is the unprotected amino acid, but its N-terminally protected form, most commonly **Fmoc-Thr(tBu)-OH**, is a fundamental building block in modern solid-phase peptide synthesis (SPPS) utilizing the **Fmoc/tBu** strategy.^{[5][6]} This method is favored for its mild reaction conditions.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the iterative cycle of incorporating an amino acid like **Fmoc-Thr(tBu)-OH** into a growing peptide chain on a solid support.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: A Representative Example

While specific protocols vary based on the peptide sequence and scale, a general manual procedure for a single coupling cycle in Fmoc-SPPS is outlined below. This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin.

- **Resin Swelling:** The solid support resin is swelled in a suitable solvent, typically **N,N-dimethylformamide (DMF)**, within a reaction vessel.

- **Fmoc Deprotection:** The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.[7][8] This exposes a free amine group for the next coupling step.
- **Washing:** The resin is thoroughly washed with DMF to completely remove the piperidine and the cleaved Fmoc-adduct.
- **Amino Acid Activation and Coupling:** The incoming Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) is pre-activated in a separate vessel. This is commonly achieved using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in DMF. This activated solution is then added to the resin. The mixture is agitated to allow the coupling reaction to proceed to completion, forming a new peptide bond.
- **Washing:** Following the coupling reaction, the resin is washed again with DMF to remove any unreacted amino acid and coupling reagents.

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the peptide is cleaved from the resin support. This is typically accomplished using a strong acid cocktail, such as a mixture containing trifluoroacetic acid (TFA). This final step also removes the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. The crude peptide is then precipitated, purified (commonly by high-performance liquid chromatography - HPLC), and characterized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [H-Thr(tBu)-OH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554728#h-thr-tbu-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b554728#h-thr-tbu-oh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com